Superior EP1 Affinity vs. SC-19220
SC 51089 free base demonstrates a 5-fold higher affinity for the cloned human EP1 receptor (Ki = 1.3 μM) [1] compared to the first-generation antagonist SC-19220 (IC50 = 6.7 μM) [2]. This difference in binding potency is critical for experiments where full receptor occupancy is desired at lower compound concentrations, reducing the risk of off-target effects.
Comparator IC50 = 6.7 μM
~5-fold higher affinity
| Evidence Dimension | Binding Affinity at Human EP1 Receptor |
|---|---|
| Target Compound Data | Ki = 1.3 μM |
| Comparator Or Baseline | SC-19220: IC50 = 6.7 μM |
| Quantified Difference | ~5-fold higher affinity (lower Ki) |
| Conditions | Radioligand displacement assay using cloned human EP1 receptor |
Why This Matters
Procurement of SC 51089 free base ensures a more potent tool for EP1 antagonism in cell-based assays, minimizing the concentration needed for effective blockade and reducing potential solvent toxicity or off-target activity.
- [1] Abramovitz, M., Adam, M., Boie, Y., et al. The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochim. Biophys. Acta 1483(2), 285-293 (2000). View Source
- [2] Bertin Bioreagent. SC-19220 - Applications - CAT N°: 14060. View Source
